molecular formula C18H15NO3 B14172121 3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one CAS No. 156047-68-6

3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B14172121
CAS No.: 156047-68-6
M. Wt: 293.3 g/mol
InChI Key: MZINGTHCWKKIDW-ZHACJKMWSA-N
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Description

3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one can be achieved through various synthetic routes. One common method involves the asymmetric cross-aldol reaction of isatin and ketones. This reaction can be catalyzed by crude earthworm extract as an efficient biocatalyst, proceeding in a solvent mixture of acetonitrile and water (1:1) to yield 3-hydroxy-2-oxindole derivatives . The reaction conditions typically involve moderate temperatures and the use of environmentally friendly catalysts.

Chemical Reactions Analysis

3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions are typically various substituted oxindole derivatives .

Scientific Research Applications

3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can modulate the activity of enzymes and receptors involved in inflammatory and immune responses .

Comparison with Similar Compounds

3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

What sets this compound apart is its unique structure, which allows for a wide range of chemical modifications and biological activities .

Properties

CAS No.

156047-68-6

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]-1H-indol-2-one

InChI

InChI=1S/C18H15NO3/c20-14(11-10-13-6-2-1-3-7-13)12-18(22)15-8-4-5-9-16(15)19-17(18)21/h1-11,22H,12H2,(H,19,21)/b11-10+

InChI Key

MZINGTHCWKKIDW-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)CC2(C3=CC=CC=C3NC2=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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